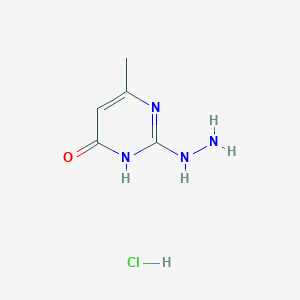

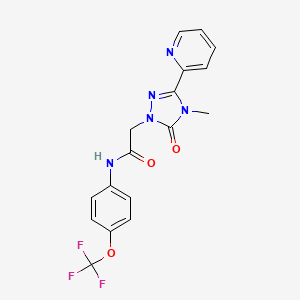

![molecular formula C15H9F6NO B2354956 N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 192049-16-4](/img/structure/B2354956.png)

N-[3,5-bis(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3,5-bis(trifluoromethyl)phenyl]benzamide” is a member of benzamides . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Molecular Structure Analysis

The molecular structure of “N-[3,5-bis(trifluoromethyl)phenyl]benzamide” can be found in various databases . The exact molecular weight is 257.13 g/mol .

Chemical Reactions Analysis

“N-[3,5-bis(trifluoromethyl)phenyl]benzamide” has been used extensively in promoting organic transformations . It is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Physical And Chemical Properties Analysis

“N-[3,5-bis(trifluoromethyl)phenyl]benzamide” is soluble in toluene, ether, ethyl acetate, and most organic solvents, but insoluble in water . Its melting point is approximately 111-113 °C .

Scientific Research Applications

Electropolymerizable Monomers

N-[3,5-bis(trifluoromethyl)phenyl]benzamide derivatives have been utilized in the synthesis of novel electropolymerizable monomers. These monomers exhibit significant electrochemical properties, demonstrating potential in the development of electrochromic and fluorescent polymer films. These films show reversible electrochemical oxidation processes, which are vital for applications in electronic devices and displays (Hsiao & Wang, 2016).

Catalytic Activity in Organic Synthesis

Compounds containing N-[3,5-bis(trifluoromethyl)phenyl]benzamide have been explored for their catalytic activities. For instance, they have been used in Baeyer-Villiger reactions, showcasing their efficacy in the oxidation of carbonyl compounds in organic synthesis (ten Brink et al., 2001).

Synthesis of Benzoxazole Products

The N-[3,5-bis(trifluoromethyl)phenyl]benzamide structure is instrumental in the metal-free synthesis of benzoxazole products. This method demonstrates an efficient approach for the intramolecular oxidative C–O coupling, which is significant in the field of organic chemistry and material science (Yu, Ma, & Yu, 2012).

Antimicrobial and Antituberculosis Activity

Compounds derived from N-[3,5-bis(trifluoromethyl)phenyl]benzamide have shown promising antimicrobial and antituberculosis properties. Their effectiveness against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis points towards potential applications in developing new antimicrobial agents (Bąk et al., 2020).

Development of New Polyamides

Research has also focused on the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives of N-[3,5-bis(trifluoromethyl)phenyl]benzamide. These polyamides are organo-soluble and have shown potential for advanced technologies due to their thermal stability and mechanical properties (Bera et al., 2012).

Mechanism of Action

Safety and Hazards

When handling “N-[3,5-bis(trifluoromethyl)phenyl]benzamide”, personal protective equipment/face protection should be worn. Dust formation should be avoided. It should not get in eyes, on skin, or on clothing. It should only be used under a chemical fume hood. Inhalation and ingestion should be avoided .

Future Directions

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6NO/c16-14(17,18)10-6-11(15(19,20)21)8-12(7-10)22-13(23)9-4-2-1-3-5-9/h1-8H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFPOIHRMVYESO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192049-16-4 |

Source

|

| Record name | N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)

![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)

![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)